molecular formula C15H16O3 B089330 Anhydroivaxillarin CAS No. 10518-13-5

Anhydroivaxillarin

Cat. No.: B089330
CAS No.: 10518-13-5
M. Wt: 244.28 g/mol
InChI Key: KTTIHIGGDOOVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

10518-13-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione

InChI

InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3

InChI Key

KTTIHIGGDOOVBX-UHFFFAOYSA-N

SMILES

CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C

Canonical SMILES

CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C

Other CAS No.

14026-87-0

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

The evidence lacks:

  • Chemical data: No structural, pharmacological, or analytical data for "Anhydroivaxillarin" or related compounds.
  • Comparative studies: No tables, spectral comparisons (e.g., NMR, HPLC), or bioactivity data for analogs.

Recommendations for Addressing the Query

To fulfill the user’s request, the following steps are necessary:

Source Identification

  • Access specialized databases (e.g., SciFinder, Reaxys, PubMed) to retrieve peer-reviewed studies on This compound , including its:
    • Chemical structure (e.g., IUPAC name, molecular formula).
    • Synthetic pathways (e.g., reaction conditions, yields).
    • Analytical characterization (e.g., NMR, MS, HPLC purity).

Comparative Analysis

  • Identify structural analogs (e.g., ivaxillarin, dehydropodophyllotoxin) and compare:
    • Bioactivity profiles (e.g., IC50 values, cytotoxicity).
    • Physicochemical properties (e.g., logP, solubility).
    • Mechanistic differences (e.g., target binding, metabolic stability).

Data Presentation

  • Create tables summarizing key differences, such as:
Property This compound Ivaxillarin Dehydropodophyllotoxin
Molecular Weight 420.45 g/mol 436.48 g/mol 398.36 g/mol
LogP 3.2 2.8 4.1
IC50 (Cancer Cell) 12.3 µM 18.7 µM 5.6 µM
NMR Shifts (H-7) δ 6.82 (s) δ 6.75 (s) δ 7.12 (d, J=8.4 Hz)

Note: Example table; actual data must be sourced from peer-reviewed studies.

Critical Evaluation of Existing Evidence

The provided evidence emphasizes rigorous scientific reporting (e.g., HPLC validation, spectral data inclusion, IUPAC naming conventions) , which should guide the assembly of comparative data. For instance:

  • HPLC data : Ensure purity and retention times are reported for all compounds .
  • Spectral characterization : Include NMR, MS, and IR data for structural validation .
  • Bioactivity standards : Use IC50/EC50 values with statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anhydroivaxillarin
Reactant of Route 2
Anhydroivaxillarin

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